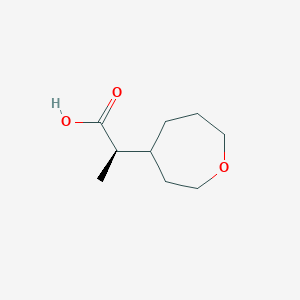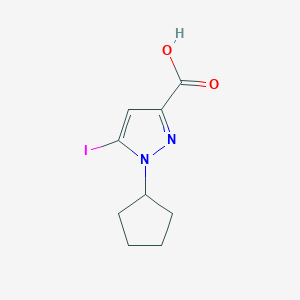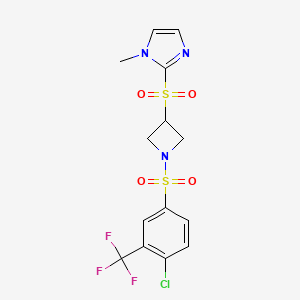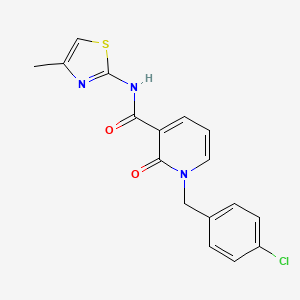
1-(4-chlorobenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the reaction of various substituted pyridines and carboxylic acids. For example, paper describes the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under specific conditions. The optimal conditions were found to be a molar ratio of reactants, a reaction temperature of 81°C, and a reaction time of 3.5 hours, yielding a product with 90.3% yield and 99.5% purity. This suggests that the synthesis of the compound may also involve similar reaction conditions and reagents, albeit with different substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For instance, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was unambiguously assigned by X-ray diffraction analysis data . This indicates that the molecular structure of 1-(4-chlorobenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide could potentially be analyzed using similar techniques to confirm its structure.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of the compound . However, the antioxidant activity of related compounds has been tested, with some showing higher activity than known antioxidants like ascorbic acid . This suggests that the compound may also possess antioxidant properties, which could be explored through similar radical scavenging methods and assays.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds have been characterized. For example, the antioxidant activity of certain derivatives was screened by DPPH radical scavenging method and reducing power assay . This implies that the compound may also exhibit specific physical and chemical properties that could be analyzed using similar methods to determine its potential applications.
科学的研究の応用
Potential in Nootropic Agent Synthesis
The synthesis of compounds with structures closely related to the specified compound has been explored for their potential nootropic (cognitive-enhancing) activities. For instance, a study by Valenta et al. (1994) investigated the synthesis of various 1,4-disubstituted 2-oxopyrrolidines and related compounds, showcasing the chemical versatility of dihydropyridine derivatives in creating compounds with potential nootropic effects Valenta et al., 1994.
Catalytic Synthesis and Functionalization
Bacchi et al. (2005) explored the catalytic synthesis of heterocyclic derivatives, including dihydropyridinones, through palladium-catalyzed oxidative cyclization-alkoxycarbonylation, indicating the potential for efficient synthesis of complex molecules including dihydropyridine derivatives, which could be applied to the compound for functionalization or modification purposes Bacchi et al., 2005.
Spectroscopic Investigations for Drug Design
Fischer et al. (1988) conducted spectroscopic investigations on dihydronicotinamides, closely related to dihydropyridines, to understand their conformation, absorption, and fluorescence properties. Such studies are crucial for the development of drugs based on dihydropyridine structures, as they provide essential data for designing compounds with desired pharmacological properties Fischer et al., 1988.
Potential Antipsychotic Agents
Research into heterocyclic carboxamides as potential antipsychotic agents, such as the study by Norman et al. (1996), illustrates the broader therapeutic applications of compounds structurally similar to the one inquired about. These studies underscore the importance of dihydropyridine and related heterocyclic derivatives in developing new therapeutic agents Norman et al., 1996.
Synthesis of Oxazoles
Kumar et al. (2012) detailed an efficient synthesis method for 2-phenyl-4,5-substituted oxazoles, which, like dihydropyridines, are significant in medicinal chemistry for their potential biological activities. Such synthetic methodologies could be applicable in creating derivatives of the specified compound for research or therapeutic purposes Kumar et al., 2012.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-11-10-24-17(19-11)20-15(22)14-3-2-8-21(16(14)23)9-12-4-6-13(18)7-5-12/h2-8,10H,9H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBLDROYMGLMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2545302.png)
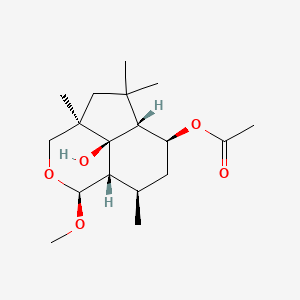
![2-(naphthalen-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2545305.png)

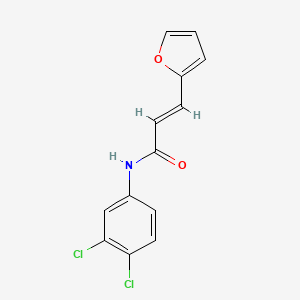

![3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2545310.png)
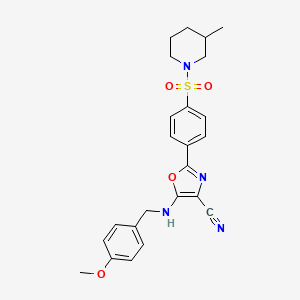
![(1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane](/img/structure/B2545315.png)
